
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2S . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile is 1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H . This indicates that the molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a fluorophenyl group and a nitrile group.Physical And Chemical Properties Analysis
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile has a predicted boiling point of 426.5±55.0 °C and a predicted density of 1.50±0.1 g/cm3 .Scientific Research Applications
Antibacterial Applications
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile has shown potential in antibacterial applications. Thiazole-based compounds, including this one, have been found to modulate the activity of enzymes involved in metabolism and exhibit antibacterial properties . They can be effective against both Gram-negative and Gram-positive bacteria, making them valuable in the development of new antibiotics.
Antioxidant Activities
These compounds also demonstrate significant antioxidant activities. In research, thiazole-based Schiff base derivatives, which can be synthesized from compounds like 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, have shown better DPPH radical scavenging potency compared to ascorbic acid . This indicates their potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammation-related disorders. By inhibiting specific enzymes and signaling pathways, they can potentially reduce inflammation and alleviate symptoms of diseases like arthritis .
Antifungal Efficacy
Similar to their antibacterial properties, thiazole compounds have been used to combat fungal infections. Their ability to disrupt the cell wall synthesis of fungi makes them effective antifungal agents .
Antiproliferative Effects
Thiazole derivatives have been studied for their antiproliferative effects, which could be useful in cancer therapy. They can interfere with the proliferation of cancer cells, thereby inhibiting tumor growth .
Enzyme Modulation
These compounds have the ability to modulate enzyme activity, which is crucial in various metabolic pathways. This property can be harnessed in the design of drugs targeting specific enzymes related to diseases .
Material Science Applications
The small band gap energies of thiazole compounds, as indicated by density functional theory calculations, suggest that they have good reactivities and could be used in material science applications, such as the development of organic semiconductors .
Green Chemistry Synthesis
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile can be synthesized using green chemistry approaches, such as using ZnO nanoparticles as catalysts. This method is efficient and environmentally friendly, making it an attractive option for sustainable chemical synthesis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile are not available in the retrieved data, thiazole derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound in greater detail.
properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVHHPRMBURQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)
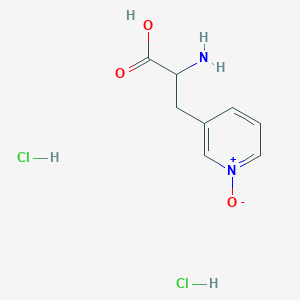
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
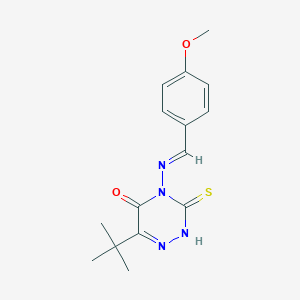
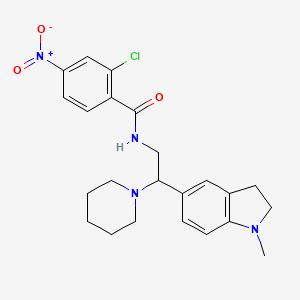
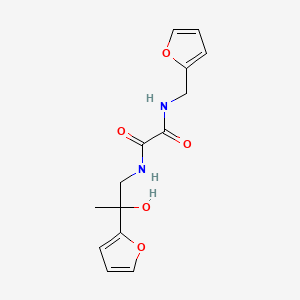
![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)


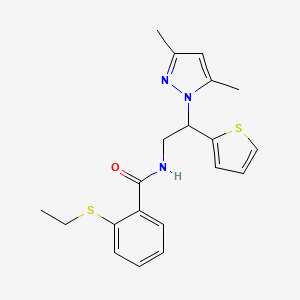


![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)